molecular formula C16H19N3OS2 B2839336 1-(Azepan-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864855-88-9

1-(Azepan-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No. B2839336
CAS RN: 864855-88-9
M. Wt: 333.47
InChI Key: DZWOLPHLXZQVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azepan-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Scientific Research Applications

Antimicrobial and Anticancer Applications

1-(Azepan-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone and its derivatives have been studied for their antimicrobial and anticancer properties. Verma et al. (2015) synthesized a series of related compounds and evaluated their in vitro antimicrobial and anticancer activities. Their findings indicated significant effectiveness against certain microbial strains and cancer cell lines, highlighting the potential of these compounds in medical research and therapy (Verma et al., 2015).

Anticandidal Activity and Cytotoxicity

A study by Kaplancıklı et al. (2014) focused on the synthesis of various thiadiazole derivatives, including structures related to 1-(Azepan-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone. These compounds were tested for anticandidal activity and cytotoxic effects. Some derivatives demonstrated potent anticandidal properties with low cytotoxicity, suggesting their potential use in treating fungal infections (Kaplancıklı et al., 2014).

Synthesis of Aminobenzo[b]thiophenes

The chemical versatility of 1-(Azepan-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone and its analogs is also evident in the synthesis of aminobenzo[b]thiophenes. Androsov et al. (2010) described a method for synthesizing 3-aminobenzo[b]thiophenes via a reaction involving related compounds. This highlights the compound's role in facilitating diverse chemical transformations, useful in pharmaceutical and materials science research (Androsov et al., 2010).

properties

IUPAC Name

1-(azepan-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS2/c20-14(19-10-6-1-2-7-11-19)12-21-16-17-15(18-22-16)13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWOLPHLXZQVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.